2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
Triazoles are an important class of compounds due to their numerous biomedical applications . They have been associated with numerous biological properties such as antimicrobial , anti-inflammatory , and antifungal activities. The presence of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with these properties .
Synthesis Analysis
The general method of synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is carried out by cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . The required 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides can be obtained by reaction of the appropriate carboxylic acid hydrazides with (aryl)isothiocyanates .Molecular Structure Analysis
The molecular structure of similar compounds has been established by IR, 1D (1H, 13C, DEPT135) and 2D (1H-1H, 1H-13C and 1H-15N) NMR spectroscopy, elemental analysis, and HRMS spectrometry .Scientific Research Applications
Triazole Derivatives in Drug Development
Triazole derivatives are highlighted for their broad range of biological activities, leading to their exploration as potential drugs. Research has demonstrated that triazole-containing compounds exhibit antimicrobial, antifungal, antioxidant, and anti-inflammatory properties among others. For instance, novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives have been reviewed for their patent filings, highlighting their significance in developing new pharmaceuticals with diverse therapeutic activities (Ferreira et al., 2013). Such compounds are promising for future drug development due to their versatile chemical structures and efficacy in various biological targets.
Acetamide Derivatives in Pharmaceutical Research
Acetamide derivatives, similarly, have been explored for their pharmaceutical implications. The review by Kennedy (2001) updates on the biological effects of acetamide and its derivatives, shedding light on their commercial importance and the biological consequences of exposure. Acetamide and its derivatives have been studied for potential toxicology, indicating the importance of understanding the metabolic pathways and biological interactions of these compounds.
Environmental Considerations and Degradation Pathways
Environmental studies have also looked into compounds with structures similar to 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide, focusing on their degradation pathways and environmental fate. For example, the degradation of acetaminophen, an acetamide derivative, by advanced oxidation processes (AOPs) reveals insights into the kinetics, mechanisms, and biotoxicity of by-products formed during the treatment process (Qutob et al., 2022). Understanding the degradation pathways and environmental impact of similar compounds is crucial for assessing the ecological footprint of pharmaceuticals and developing sustainable removal strategies.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors .
Mode of Action
It’s known that similar compounds can inhibit enzymes like xanthine oxidase .
Biochemical Pathways
Related compounds have been shown to impact various biological activities .
Result of Action
Similar compounds have shown inhibitory activities against certain cancer cell lines .
Properties
IUPAC Name |
2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c1-18-13-14-22(31-2)21(15-18)26-24(30)17-32-25-28-27-23(16-19-9-5-3-6-10-19)29(25)20-11-7-4-8-12-20/h3-15H,16-17H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZSLFOXUDARDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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